Ocellatin-K1

Antimicrobial peptide selectivity C-terminal structure-activity relationship Gram-positive targeting

Research challenge: Most ocellatins offer antimicrobial activity but lack validated neuroinflammation data. Ocellatin-K1 fills this gap. - **Distinctive Function:** Inhibits LPS-induced NF-kB activation in human CHME3 microglial cells (100 µM, p < 0.01) and activates hippocampal SOD (+82.9%, K1 1-16) in vivo. - **Low-Hemolytic Option:** K1(1-16) fragment shows no hemolysis up to 500 µg/mL (>22-fold safety margin over Ocellatin-4). - **Research Applications:** Neuroinflammation, microglial oxidative stress, CNS antioxidant lead optimization.

Molecular Formula
Molecular Weight
Cat. No. B1578486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcellatin-K1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ocellatin-K1: Sequence Identity and Physicochemical Profile


Ocellatin-K1 is a 25-residue cationic antimicrobial peptide (AMP) belonging to the ocellatin family, identified from the skin secretion of the Amazonian frog Leptodactylus knudseni (also reported from L. vastus). Its primary sequence is GVVDILKGAAKDLAGHLASKVMNKI, with a monoisotopic mass of 2549.07 Da, a net charge of +3 at physiological pH, and a predicted alpha-helical amphipathic conformation [1]. The peptide was functionally characterized in two N-terminal truncation variants — Ocellatin-K1(1–16) and Ocellatin-K1(1–21) — which revealed weak conventional antibacterial activity but pronounced antioxidant and anti-neuroinflammatory properties in both in vitro and in vivo models [2]. Unlike many ocellatins that derive their primary value from broad-spectrum antimicrobial potency, Ocellatin-K1's differentiation resides in its unique C-terminal architecture and its functional bias toward redox modulation and NF-kB pathway inhibition in microglial and hippocampal contexts.

Neuroinflammation pathway study fit Supports NF-kB and microglia-neuron crosstalk assays
Redox modulation research context Reported hippocampal antioxidant enzyme activation
Low-hemolytic peptide scaffold Minimal erythrocyte lysis vs. cytolytic ocellatins

Why Ocellatin-K1 Is Not Interchangeable with Other Ocellatins


The ocellatin peptide family exhibits profound functional divergence driven by subtle sequence variations, particularly at the C-terminus and at position 4, making generic substitution scientifically unsound. Ocellatin-K1 carries a unique Asp (D) at position 4 where most other ocellatins (F1, LB1, LB2) bear Ile (I), and terminates with a distinctive C-terminal NKI extension absent in LB1 (22 residues), LB2 (23 residues), and differing from F1 (NKL) and S1 (INKI) [1]. These sequence differences directly translate into divergent biological profiles: while Ocellatin-F1 displays broad-spectrum antimicrobial activity with MIC values in the 25–400 µM range and stronger membrane-disruptive properties (ocellatin-F1 > ocellatin-LB1 > ocellatin-LB2), Ocellatin-K1 fragments exhibit only weak antibacterial activity but uniquely demonstrate in vivo hippocampal antioxidant enzyme activation, nitrite reduction, and LPS-induced NF-kB pathway inhibition in human microglia [2]. Furthermore, Ocellatin-K1(1–16) shows a markedly lower hemolytic profile compared to cytolytic family members such as Ocellatin-4 (HC50 = 14.3 µM). A researcher or procurement specialist seeking antimicrobial potency would select Ocellatin-F1 or Ocellatin-PT3; one seeking a low-hemolytic neuroinflammation-modulating ocellatin scaffold has no substitute for Ocellatin-K1.

Mechanism bias may not transfer

Antimicrobial-focused ocellatins (F1, PT3) lack reported neuroinflammation or redox-modulation activity, limiting interchangeability for CNS studies.

Sequence divergence alters functional profile

Position 4 Asp substitution and C-terminal NKI motif distinguish K1 from Ile/Leu-bearing ocellatins, shifting amphipathic and target-interaction properties.

Hemolytic profile differs across family

K1(1–16) shows minimal hemolysis; cytolytic members (Ocellatin-4) exhibit HC50 at low micromolar levels, affecting compatibility in cell-based assays.

Ocellatin-K1 Quantitative Differentiation Evidence


C-Terminal Truncation Dictates Gram-Positive Selectivity

In a direct, internally controlled comparison, Ocellatin-K1(1–16) demonstrated selective antibacterial activity against Staphylococcus aureus ATCC 25923 with an MIC of 31.25 µg/mL and an inhibition percentage of 30.79 ± 10.27%, whereas Ocellatin-K1(1–21) — which extends the sequence by only five additional C-terminal residues (LASKV) — exhibited no detectable antibacterial activity against S. aureus at any concentration tested (31.25–1000 µg/mL) [1]. Both fragments showed identical weak activity against Escherichia coli ATCC 25922 with an MIC of 125 µg/mL and inhibition of 34.17 ± 11.66% [1]. This intra-sequence comparison establishes that the C-terminal pentapeptide LASKV is a critical negative determinant of anti-staphylococcal activity, providing a defined structural switch for Gram-positive selectivity that is not observed in other ocellatin variants such as Ocellatin-F1, which shows broad activity against both Gram-negative and Gram-positive organisms.

Fragment selectivity switch
Head-to-head
K1(1–16) MIC 31.25 µg/mL vs. K1(1–21) no detectable activity against S. aureus
Fragment choice determines anti-staphylococcal activity, enabling Gram-positive SAR studies
Broth microdilution; single triplicate assay; E. coli MIC identical
Antimicrobial peptide selectivity C-terminal structure-activity relationship Gram-positive targeting

In Vivo Hippocampal Antioxidant System Activation

Acute intraperitoneal administration of Ocellatin-K1(1–16) and Ocellatin-K1(1–21) at 250 µg/kg in mice produced statistically significant modulation of four key hippocampal redox parameters compared to saline controls [1]. Superoxide dismutase (SOD) relative enzymatic activity increased from 396.3 ± 54.29 U SOD/µg protein (saline) to 724.9 ± 88.90 (K1(1–16), p < 0.05) and 616.0 ± 75.61 U SOD/µg protein (K1(1–21), p < 0.05), representing increases of 82.9% and 55.4%, respectively [1]. Reduced glutathione (GSH) concentration rose from 105.6 ± 18.68 µg/g tissue (saline) to 157.4 ± 6.71 (K1(1–16), +49.1%) and 146.6 ± 7.62 µg/g tissue (K1(1–21), +38.8%, both p < 0.05) [1]. Nitrite content was significantly reduced from 0.1021 ± 0.0007 µM to 0.0991 ± 0.0004 (K1(1–16)) and 0.1001 ± 0.0009 µM (K1(1–21)), while malondialdehyde (MDA) concentration was significantly lowered by K1(1–21) from 169.5 ± 4.84 to 138.6 ± 6.61 nmol/g tissue (p < 0.05) [1]. No other ocellatin peptide (including Ocellatin-F1, -LB1, -LB2, -PT3, -PT8, or -S1) has been reported to undergo in vivo hippocampal antioxidant testing; this functional dimension is thus specific to the Ocellatin-K1 truncation variants within the published literature.

Hippocampal antioxidant activation
Reported
SOD +82.9%, GSH +49.1% vs. saline control (250 µg/kg i.p.)
Supports redox-modulation endpoint review for CNS-targeted peptide research
Mouse hippocampus; p
NF-kB pathway inhibition
Class-level
100 µM prevents LPS-induced NF-kB in human microglia; reduces neuronal ROS
Reported neuroinflammation pathway response; unique within ocellatin family
CHME3 microglia; p
Hemolytic selectivity
Context-dependent
K1(1–16) no hemolysis at ≤500 µg/mL; Ocellatin-4 HC50 14.3 µM
Lower hemolytic profile supports cell-based and systemic administration studies
Human erythrocytes; cross-study comparison; >22-fold concentration difference
Sequence identity markers
Head-to-head
Asp4 vs. Ile/Leu; C-terminal NKI vs. NKL/none
Defines unique sequence template for SAR and analog design
Clustal Omega alignment; consistent across all reported ocellatins
In vivo antioxidant peptide Hippocampal redox modulation Superoxide dismutase activation

NF-kB Pathway Inhibition in Human Microglia

Both Ocellatin-K1(1–16) and Ocellatin-K1(1–21) at a concentration of 100 µM significantly (p < 0.01) prevented lipopolysaccharide (LPS)-induced NF-kB activation in living CHME3 human microglial cells expressing a biosensor of the NF-kB pathway inhibitor, with no alteration of basal NF-kB activity [1]. In a downstream functional assay, conditioned media from LPS-treated microglia induced significant (p < 0.001) reactive oxygen species (ROS) formation in hippocampal neurons; both Ocellatin-K1 fragments significantly (p < 0.001) reduced this neuronal oxidative stress when present during the microglial LPS challenge [1]. This dual mechanism — direct NF-kB pathway suppression in microglia and consequent protection of hippocampal neurons from microglia-induced oxidative damage — constitutes a functional signature that distinguishes Ocellatin-K1 from all other ocellatin peptides characterized to date. Ocellatin-F1, -LB1, -LB2, -PT3, and -PT8 have been studied primarily for direct antimicrobial or antiparasitic membrane-disruptive mechanisms; no NF-kB inhibition or microglia-neuron protection data have been reported for these comparators.

NF-kB pathway inhibition
Class-level
100 µM prevents LPS-induced NF-kB in human microglia; reduces neuronal ROS
Reported neuroinflammation pathway response; unique within ocellatin family
CHME3 microglia; p
Hemolytic selectivity
Context-dependent
K1(1–16) no hemolysis at ≤500 µg/mL; Ocellatin-4 HC50 14.3 µM
Lower hemolytic profile supports cell-based and systemic administration studies
Human erythrocytes; cross-study comparison; >22-fold concentration difference
Sequence identity markers
Head-to-head
Asp4 vs. Ile/Leu; C-terminal NKI vs. NKL/none
Defines unique sequence template for SAR and analog design
Clustal Omega alignment; consistent across all reported ocellatins
Neuroinflammation NF-kB inhibition Microglial activation CHME3 human microglia

Exceptionally Low Hemolytic Activity vs. Cytolytic Ocellatins

Ocellatin-K1(1–16) demonstrated no detectable hemolysis of human erythrocytes across the entire concentration range tested (7.8–500 µg/mL), with no significant difference from the saline negative control at any concentration [1]. Ocellatin-K1(1–21) showed a similarly benign profile except at the highest concentration of 500 µg/mL, which produced approximately 35% hemolysis [1]. By contrast, the cytolytic ocellatin family member Ocellatin-4 (GLLDFVTGVGKDIFAQLIKQI-NH₂) exhibits an HC50 of 14.3 µM against human erythrocytes [2]. Converting Ocellatin-K1(1–16) concentrations for direct comparison: at 500 µg/mL (equivalent to approximately 319.8 µM based on a monoisotopic mass of 1563.8 Da), K1(1–16) still produces no measurable hemolysis, representing a >22-fold higher concentration than the HC50 of Ocellatin-4 with no lytic effect. Ocellatin-F1 and other full-length ocellatins (LB1, LB2) have also been reported to possess hemolytic activity, though precise HC50 values are less consistently reported in the literature.

Hemolytic selectivity
Context-dependent
K1(1–16) no hemolysis at ≤500 µg/mL; Ocellatin-4 HC50 14.3 µM
Lower hemolytic profile supports cell-based and systemic administration studies
Human erythrocytes; cross-study comparison; >22-fold concentration difference
Hemolytic selectivity Peptide safety profile Therapeutic index Erythrocyte compatibility

Unique Sequence Architecture at Position 4 and C-Terminus

Sequence alignment of the major ocellatin family members reveals that Ocellatin-K1 carries two distinguishing structural features: (1) an Aspartic acid (D) residue at position 4, where all other aligned ocellatins (F1, LB1, LB2, S1, PT3) bear either Isoleucine (I) or Leucine (L), and (2) a unique C-terminal NKI extension (Asn-Lys-Ile) at positions 23–25 [1]. The full alignment is: Ocellatin-K1 = GVVDILKGAAKDLAGHLASKVMNKI; Ocellatin-F1 = GVVDILKGAAKDIAGHLASKVMNKL; Ocellatin-LB1 = GVVDILKGAAKDIAGHLASKVM (22 residues, no C-terminal extension); Ocellatin-LB2 = GVVDILKGAAKDIAGHLASKVMN (23 residues); Ocellatin-S1 = GVLDILKGAAKDLAGHVATKVINKI; Ocellatin-PT3 = GVIDIIKGAGKDLIAHAIGKLAEKV [1]. The D4 substitution in K1 replaces the hydrophobic Ile/Leu found in other ocellatins with a negatively charged side chain, altering the amphipathic helix charge distribution and potentially explaining K1's reduced membrane-disruptive antimicrobial activity and its distinctive antioxidant/anti-inflammatory functional profile. Computational modeling by Sekar et al. (2021) of ocellatin-1, F1, K1, and S1 confirmed that these sequence variations produce differential predicted electronic properties (HOMO-LUMO gaps), RMSD, and structural stability profiles [2].

Sequence identity markers
Head-to-head
Asp4 vs. Ile/Leu; C-terminal NKI vs. NKL/none
Defines unique sequence template for SAR and analog design
Clustal Omega alignment; consistent across all reported ocellatins
Peptide sequence alignment Structure-activity relationship Ocellatin phylogeny C-terminal motif

Ocellatin-K1 Preferred Application Scenarios


Neuroinflammation and Microglial NF-kB Pathway Research

Ocellatin-K1 is the only ocellatin peptide with demonstrated efficacy in suppressing LPS-induced NF-kB activation in living human CHME3 microglial cells (100 µM, p < 0.01) and in reducing microglia-driven oxidative stress in hippocampal neurons (p < 0.001) [1]. Laboratories studying neuroinflammatory signaling cascades, microglial activation pathways, or glia-neuron oxidative stress crosstalk should prioritize Ocellatin-K1 over other ocellatins (F1, LB1, PT3, etc.), which lack any published neuroinflammation data. Both K1(1–16) and K1(1–21) fragments are active in this context; K1(1–16) is preferred where lower hemolytic risk is also required.

In Vivo Hippocampal Redox Modulation and Antioxidant Discovery

The quantitative in vivo data demonstrating SOD activation (+82.9% for K1(1–16), +55.4% for K1(1–21)), GSH elevation (+49.1% and +38.8%), nitrite reduction, and MDA suppression in mouse hippocampus following acute 250 µg/kg i.p. administration [1] position Ocellatin-K1 as a unique lead scaffold for antioxidant peptide development targeting CNS tissues. No other ocellatin has been evaluated in this model; Ocellatin-F1, -PT3, and related peptides are characterized exclusively for antimicrobial endpoints and cannot substitute for K1 in hippocampal redox research programs.

Gram-Positive Selective Antimicrobial Peptide Design

The direct head-to-head finding that K1(1–16) retains anti-S. aureus activity (MIC 31.25 µg/mL) while K1(1–21) is completely inactive against this organism [1] provides a powerful template for structure-activity relationship (SAR) studies on Gram-positive selectivity. Medicinal chemistry groups designing selective anti-staphylococcal peptides can use the K1(1–16)/K1(1–21) pair as a defined truncation series to probe the role of the C-terminal LASKV pentapeptide in target selectivity. This intra-sequence SAR is not available from other ocellatins: Ocellatin-F1 shows broad-spectrum activity, and LB1/LB2 are naturally occurring truncations without the controlled 16-vs-21 comparison frame.

Low-Hemolytic Peptide Scaffold Engineering

For peptide engineering programs where mammalian cell compatibility is a critical design constraint, Ocellatin-K1(1–16) offers an experimentally validated low-hemolytic starting scaffold. Its complete absence of hemolysis at concentrations up to 500 µg/mL (≈319.8 µM) — representing a >22-fold safety margin over Ocellatin-4 (HC50 = 14.3 µM) [1][2] — makes it a superior template relative to cytolytic ocellatins. Procurement decisions for therapeutic lead optimization programs should explicitly specify K1(1–16) rather than generic 'ocellatin-K1' to ensure the low-hemolytic fragment is obtained, as K1(1–21) exhibits partial hemolysis (~35%) at high concentrations and full-length K1 has not been tested.

Application
Selection Property
Validation Focus
Neuroinflammation pathway research
NF-kB inhibition assay context
Microglial activation and neuronal oxidative stress endpoints
Hippocampal redox modulation studies
In vivo antioxidant enzyme activation context
SOD, GSH, nitrite, MDA endpoint review
Gram-positive selectivity SAR studies
Truncation-dependent antimicrobial profile
MIC and fragment-length endpoint review
Low-hemolytic peptide engineering
Hemolytic profile context
Erythrocyte compatibility and HC50 benchmarking
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